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Abstract

N4-acetylcytidine (ac4C) is a highly conserved, post-transcriptional RNA modification that has
emerged as a critical regulator of gene expression. Initially identified in non-coding RNAs like
tRNA and rRNA, its presence and function in messenger RNA (mRNA) have unveiled a new
layer of epitranscriptomic control. This modification, catalyzed by the sole writer enzyme N-
acetyltransferase 10 (NAT10), plays a pivotal role in modulating mRNA stability and translation
efficiency. Dysregulation of ac4C levels is increasingly linked to a spectrum of human diseases,
most notably cancer, where it influences oncogene expression and therapeutic resistance. This
technical guide provides an in-depth overview of the discovery, molecular mechanisms, and
physiological relevance of RNA cytidine acetylation. It includes a compilation of quantitative
data, detailed experimental protocols for ac4C detection, and visual representations of key
signaling pathways, offering a comprehensive resource for researchers and professionals in
drug development.

Introduction to N4-acetylcytidine (ac4C)

N4-acetylcytidine is an ancient RNA modification, first discovered in the 1960s, that is
conserved across all domains of life.[1][2][3] It involves the addition of an acetyl group to the
N4 position of a cytidine residue within an RNA molecule. In eukaryotes, this modification is
predominantly found in tRNA (tRNA-Ser and tRNA-Leu) and 18S rRNA, where it contributes to
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structural stability and proper biogenesis.[2] More recently, transcriptome-wide mapping has
revealed the dynamic presence of ac4C in mRNAs, opening a new frontier in the study of post-
transcriptional gene regulation.[4]

The installation of ac4C is exclusively catalyzed by N-acetyltransferase 10 (NAT10) in humans
and its orthologs (e.g., Kre33 in yeast).[5][6] NAT10 is a multifunctional enzyme with both RNA
acetyltransferase and protein lysine acetyltransferase activities.[7][8] Its role in modifying
MRNA has profound implications for cellular physiology, influencing processes from stem cell
self-renewal to stress responses and disease progression.[9][10][11]

The Molecular Mechanism of ac4C in mRNA
Metabolism

The primary function of ac4C modification in mRNA is the enhancement of its stability and the
promotion of its translation.[4][12][13][14][15][16]

o Enhanced mRNA Stability: The presence of ac4C, particularly within the coding sequence
(CDS), is associated with a significant increase in mRNA half-life.[4][12][15] By acetylating
target transcripts, NAT10 protects them from degradation, leading to an overall increase in
their abundance.[12][15] This stabilization is a key mechanism by which ac4C regulates the
expression of critical genes, including pluripotency factors and oncogenes.[11][17]

» Promoted Translation Efficiency: ac4C modification acts as a translational enhancer. Studies
have shown that acetylated mRNAs are translated more efficiently both in vitro and in vivo.[4]
[14] Analysis of ac4C peak locations reveals an enrichment for cytidine in the wobble
position of codons.[4][12] This suggests that ac4C may optimize decoding by the ribosome,
similar to its role in ensuring translational fidelity in bacterial tRNA.[4][14]

» Position-Dependent Effects: The functional outcome of ac4C modification can depend on its
location within the mRNA transcript. While ac4C in the CDS robustly promotes translation
elongation, its presence within the 5'-untranslated region (5'-UTR) can inhibit translation
initiation.[18][6]

Core Regulatory Enzyme: N-acetyltransferase 10
(NAT10)
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NAT10 is the sole enzyme known to catalyze ac4C on RNA in eukaryotes.[18][16][19] It
functions as an ATP-dependent RNA acetyltransferase and possesses distinct domains for
RNA binding and catalysis.[5] For its activity on specific RNA substrates, NAT10 often requires
adapter proteins. For instance, THUMPDL1 assists in the acetylation of tRNA.[18][20] While
NAT10's primary role in the context of this guide is RNA acetylation, it also functions as a
protein lysine acetyltransferase, with targets including histones and the tumor suppressor p53,
adding complexity to its regulatory functions.[7][21]

Physiological and Pathological Roles

The dynamic regulation of mRNA acetylation by NAT10 is crucial for a wide array of biological
processes and is implicated in numerous diseases.

Normal Physiological Processes

o Stem Cell Fate and Development: NAT10 expression is positively correlated with
pluripotency.[11] It maintains the self-renewal of human embryonic stem cells (hRESCs) by
acetylating and stabilizing the mRNA of core pluripotency factors, such as OCT4.[3][11][22]
[23] Depletion of NAT10 leads to the decay of these key transcripts and prompts
spontaneous differentiation.[3][11]

o Stress Response: Under conditions of cellular stress, such as oxidative stress, ac4C-
modified mMRNAs are enriched in stress granules—cytoplasmic aggregates of non-translating
MRNASs and proteins.[10][17][24] This suggests a role for ac4C in triaging specific mMRNAs
for storage or regulated translation during the stress response.[10][24]

o Other Processes: ac4C modification and NAT10 are also involved in spermatogenesis,
oogenesis, embryonic development, cellular senescence, and bone remodeling.[9][25]

Role in Disease

e Cancer: Upregulation of NAT10 is a common feature in many cancers, including colorectal,
gastric, bladder, and liver cancers, and often correlates with poor prognosis.[8][9][17][19]
NAT10-mediated ac4C modification promotes tumorigenesis by increasing the stability and
translation of key oncogenic mMRNAs.[13][19][26] This leads to the activation of cancer-
promoting signaling pathways, enhanced cell proliferation, metastasis, and resistance to
chemotherapy.[8][17][19]
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e Autoimmune and Inflammatory Disorders: Dysregulation of NAT10 is associated with
autoimmune diseases like rheumatoid arthritis, where it modulates immune responses
through RNA acetylation.[27]

 Viral Infections: ac4C modification has been shown to play a pivotal role in the lifecycle of
certain viruses by enhancing the stability and expression of viral RNA.[9][25]

Quantitative Data on ac4C Modification

The following tables summarize quantitative findings from various studies on RNA cytidine
acetylation, providing a basis for comparison of its effects on mRNA metabolism.
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. Observed o
Experiment Quantitative
Target RNA Method Effect on Reference
al System o Change
Stability
Significantly
longer half-
Bulk Increased ]
Human HelLa life compared
acetylated BRIC-seq MRNA [15]
Cells N to non-
MmRNA stability
acetylated
transcripts
NAT10
Human ] ] Increased inactivation
) Actinomycin
OCT4 mRNA  Embryonic MRNA promoted [3][11]
D chase N )
Stem Cells stability transcript
decay
NAT10
) ] Increased knockdown
Colorectal Actinomycin
KIF23 mRNA MRNA decreased [1119]
Cancer Cells D chase N
stability KIF23 mRNA
half-life
NAT10
) ) ] Increased knockdown
Gastric Actinomycin
TNC mRNA MRNA decreased [28][29]
Cancer Cells D chase N
stability TNC mRNA
half-life
NAT10
, Increased extended the
COL5A1 Gastric MRNA decay )
MRNA half-life of [5]
MRNA Cancer Cells assay N
stability COL5A1
mRNA

Table 1: Effect of ac4C on mRNA Stability. This table presents data on how ac4C modification,
primarily through the action of NAT10, enhances the stability of target mMRNAs across different
cellular contexts.
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. Observed s
Experimental Quantitative
Target/System Effect on Reference
Approach . Change
Translation
Robustly
stimulated
Acetylated In vitro Enhanced translation, [A1[14]
reporter mMRNA translation assay  translation particularly with
ac4C at wobble
positions
Higher
translation
Polysome o )
Acetylated o Enhanced efficiency in WT
) Profiling in HeLa ) T [15]
transcripts Cell translation cells; significantly
ells
decreased upon
NAT10 depletion
NAT10
Increased protein  overexpression
KIF23 mRNA Western Blot ] ) [1109]
expression increased KIF23
protein levels
NAT10
Increased protein  knockdown
TNC mRNA Western Blot ] [28][29]
expression decreased TNC

protein levels

Table 2: Effect of ac4C on Translation Efficiency. This table highlights findings that demonstrate

the role of ac4C in promoting the efficient translation of modified mMRNAs into proteins.
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Stoichiometry

. Cellular .
RNA Species Method | Detection Reference
Context
Rate
~25% C:T
18S rRNA (nt Human HelLa mismatch rate at
RedaC:T-seq [27]
1842) Cells a ~100%
acetylated site
Approached
stoichiometric
Human Hela _
18S rRNA Cell RetraC:T detection [16]
ells
(~100% C:T
mismatch rate)
Noticeable ac4C
Human o
] modifications
Bulk mRNA Embryonic Stem LC-MS/MS [11][23]
detected across
Cells )
the transcriptome
~0.7% of cytidine
MVC Viral RNA Infected Cells LC-MS/MS residues were [22]

ac4C modified

Table 3: Stoichiometry and Detection of ac4C. This table provides data on the abundance and

detection efficiency of ac4C on different RNA molecules, illustrating the challenges and

advancements in quantitative mapping.

Key Signhaling Pathways Involving NAT10/ac4C

NAT10 and its ac4C modification are integrated into several critical signaling pathways that

regulate cell fate and disease progression.
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Caption: NAT10 promotes colorectal cancer (CRC) by acetylating KIF23 mRNA, leading to
Wnt/(3-catenin pathway activation.[1][9][30]
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Caption: Upon DNA damage, NAT10 translocates to the nucleoplasm to activate p53 by
acetylating it and promoting Mdm2 degradation.[5][7][10][21]

Experimental Protocols and Methodologies

Accurate detection and mapping of ac4C are paramount to understanding its function. Several
key techniques have been developed for this purpose.

Workflow for ac4C Detection and Mapping
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Caption: General workflow for single-nucleotide resolution mapping of ac4C using chemical
modification and sequencing.

Detailed Protocol: RedaC:T-seq

This protocol details a method for mapping ac4C at base resolution using sodium borohydride
(NaBHa)-induced reduction, which causes a C>T transition at ac4C sites during reverse
transcription.[13][31]

I. RNA Preparation and Ribodepletion (Day 1)

« |solate Total RNA: Extract high-quality total RNA from both wild-type (WT) and NAT10
knockout (NAT10-/7) cells using a standard Trizol-based method. The NAT10-/~ sample
serves as a crucial negative control to minimize false positives.[31]

o DNase Treatment: Treat the isolated RNA with DNase | to remove any contaminating
genomic DNA. Purify the RNA using an acid-phenol:chloroform extraction followed by
ethanol precipitation.[31]

* Ribosomal RNA (rRNA) Depletion: Remove abundant rRNA from 1-5 ug of total RNA using a
commercial rRNA depletion kit (e.g., NEBNext rRNA Depletion Kit) according to the
manufacturer's instructions.[31]

o Purify Ribodepleted RNA: Clean up the ribodepleted RNA using RNAClean XP beads and
quantify the final RNA concentration. Verify rRNA removal efficiency using a Bioanalyzer.[31]

[I. NaBH4 Reduction and RNA Fragmentation (Day 2)

e Chemical Reduction:

[¢]

For each sample (WT and NAT10-/7), prepare a 20 pL reaction containing up to 1 pg of
ribodepleted RNA.

[¢]

Add 5 pL of 5x Borate Buffer (250 mM Boric acid, 375 mM NaCl, pH 8.0).

[¢]

Add 2.5 pL of freshly prepared 200 mM NaBHa4 in 10 mM NaOH.

[e]

Incubate at 55°C for 1 hour.[32]
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e RNA Purification: Purify the reduced RNA using an RNA cleanup kit (e.g., Zymo RNA Clean
& Concentrator) and elute in nuclease-free water.

» RNA Fragmentation: Fragment the RNA to an average size of ~200 nucleotides using a
fragmentation buffer (e.g., Magnesium-based buffer) and heat incubation (e.g., 94°C for 5-8
minutes). Immediately stop the reaction on ice.

[ll. Library Construction and Sequencing (Day 3-4)

o End Repair and Adapter Ligation: Perform end-repair on the fragmented RNA, followed by
ligation of a 3' adapter.

e Reverse Transcription (RT): Perform reverse transcription using a primer complementary to
the 3' adapter. The NaBHa-reduced ac4C (tetrahydro-ac4C) will cause the reverse
transcriptase to misincorporate an adenosine, leading to a C>T signature in the final
sequence.[31]

e Second Adapter Ligation and Amplification: Ligate the 5' sequencing adapter to the cDNA
and perform PCR amplification to generate the final sequencing library.

e Sequencing: Sequence the prepared libraries on an Illumina platform.
IV. Bioinformatic Analysis

» Read Mapping: Align the sequencing reads to the reference genome using a splice-aware
aligner like STAR.[14]

» Variant Calling: Identify single nucleotide variants (SNVs), specifically C>T mismatches, in
the mapped reads for both WT and NAT10-/~ samples.

« ldentify ac4C Sites: True ac4C sites are identified as positions with a significantly higher C>T
mismatch rate in the WT sample compared to the NAT10-/~ control.[31]

Protocol Principles: ac4C-seq

ac4C-seq is an alternative method that uses sodium cyanoborohydride (NaCNBHs) under
acidic conditions to reduce ac4C.[14][33][34][35] This also results in a modified base that is
read as a 'T' during reverse transcription.[18][14] The workflow is similar to RedaC:T-seq but
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includes a crucial control: a sample pre-treated with mild alkali to deacetylate the RNA before
reduction.[18] A true ac4C site will show a high C>T mismatch rate in the reduced sample,
which is abrogated in both the mock-treated and the deacetylated controls.[18]

Protocol Principles: RNA Stability Assay (BRIC-seq)

To quantitatively measure the effect of ac4C on mRNA half-life, Bromouridine (BrU)
Immunoprecipitation Chase and deep sequencing (BRIC-seq) can be employed.[20][36][37]

o Metabolic Labeling: Cells (e.g., WT and NAT10-/-) are pulse-labeled with a uridine analog,
5'-bromo-uridine (BrU), which is incorporated into newly transcribed RNA.[37]

o Chase: The BrU-containing medium is replaced with normal medium, and cells are harvested
at multiple time points (e.g., 0, 4, 8, 12 hours).

e Immunoprecipitation: BrU-labeled RNAs are specifically immunoprecipitated from total RNA
using an anti-BrdU antibody.[37]

e Sequencing and Analysis: The amount of each BrU-labeled transcript remaining at each time
point is quantified by high-throughput sequencing. The decay rate and half-life for each
transcript are then calculated by fitting the data to an exponential decay model.[36]

Conclusion and Future Directions

RNA cytidine acetylation is a fundamental epitranscriptomic mark with profound effects on gene
expression. Its role in enhancing mMRNA stability and translation efficiency places its writer
enzyme, NAT10, at the nexus of critical cellular pathways in both health and disease. The clear
link between elevated NAT10 activity and cancer progression has positioned it as a promising
therapeutic target. The development of specific inhibitors, such as Remodelin, underscores the
potential for targeting this pathway in oncology and other diseases.[1][30]

Future research will likely focus on several key areas: identifying the "reader” proteins that
recognize ac4C to mediate its downstream effects, discovering potential "eraser" enzymes that
might reverse the modification, and further elucidating the context-specific cofactors that guide
NAT10 to its diverse mRNA targets. Continued refinement of detection methods will be crucial
for mapping low-stoichiometry ac4C sites and understanding their dynamic regulation. A
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deeper understanding of the ac4C epitranscriptome will undoubtedly open new avenues for

diagnostic and therapeutic innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 17 /18 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9676198/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9676198/
https://www.researchgate.net/figure/Mismatches-observed-in-RedaCT-seq-data-A-Bar-plot-of-frequency-of-each-mismatch-type_fig4_365449920
https://pmc.ncbi.nlm.nih.gov/articles/PMC8130014/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8130014/
https://experiments.springernature.com/articles/10.1038/s41596-021-00501-9
https://experiments.springernature.com/articles/10.1038/s41596-021-00501-9
https://pubmed.ncbi.nlm.nih.gov/33772246/
https://pubmed.ncbi.nlm.nih.gov/33772246/
https://pubmed.ncbi.nlm.nih.gov/23872059/
https://pubmed.ncbi.nlm.nih.gov/23872059/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4359779/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4359779/
https://www.benchchem.com/product/b8117531#physiological-relevance-of-rna-cytidine-acetylation
https://www.benchchem.com/product/b8117531#physiological-relevance-of-rna-cytidine-acetylation
https://www.benchchem.com/product/b8117531#physiological-relevance-of-rna-cytidine-acetylation
https://www.benchchem.com/product/b8117531#physiological-relevance-of-rna-cytidine-acetylation
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8117531?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8117531?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 18/18 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8117531?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

